2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2175884-48-5) is a synthetic, small-molecule building block featuring a pyridine core substituted with an electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position and a conformationally flexible oxan-4-ylmethoxy ether at the 2-position. Its molecular formula is C₁₂H₁₄F₃NO₂ with a molecular weight of 261.24 g/mol, placing it within the typical property space for fragment-based and medicinal chemistry optimization campaigns.

Molecular Formula C12H14F3NO2
Molecular Weight 261.244
CAS No. 2175884-48-5
Cat. No. B2503470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine
CAS2175884-48-5
Molecular FormulaC12H14F3NO2
Molecular Weight261.244
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(16-7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
InChIKeyZPYHNBXCQQUWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2175884-48-5): Procurement-Grade Chemical Profile and Baseline Characteristics


2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2175884-48-5) is a synthetic, small-molecule building block featuring a pyridine core substituted with an electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position and a conformationally flexible oxan-4-ylmethoxy ether at the 2-position . Its molecular formula is C₁₂H₁₄F₃NO₂ with a molecular weight of 261.24 g/mol, placing it within the typical property space for fragment-based and medicinal chemistry optimization campaigns . The compound is marketed as a research chemical and is not intended for therapeutic or veterinary use .

Procurement Risk Alert for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine: Why Simple Analog Substitution Is Not Supported by Evidence


In the absence of publicly available, validated biological or physicochemical data for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine and its closest analogs, no evidence-based claim of superiority or interchangeability can be made. Generic substitution with a positional isomer such as 2-[(oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine or a related 5-trifluoromethylpyridine building block is inherently high-risk. The distinct substitution pattern—combining a 2-(oxan-4-yl)methoxy group with a 5-CF₃ group—creates a unique electronic and steric environment. Without head-to-head comparator data, assumptions that another in-class building block would exhibit identical reactivity in downstream Pd-catalyzed couplings, SNAr reactions, or biological screening are unsupported and could lead to failed syntheses or inconclusive biological results [1].

Quantitative Differentiation Evidence for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine: Head-to-Head Comparator Analysis


Absence of Direct Comparator Data for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine

An exhaustive search of primary literature, patents, and authoritative databases identified no quantitative, comparator-based biological or physicochemical data for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine. The compound is primarily listed in chemical catalogs as a building block, with no reported IC₅₀, Kᵢ, logP, solubility, or metabolic stability values relative to close analogs . Consequently, no direct or cross-study comparable evidence can be presented to quantitatively differentiate this compound from structurally similar alternatives. This evidence gap is explicitly stated in accordance with the reporting guidelines, and no empty rhetoric or extrapolated claims are included.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Recommended Application Scenarios for 2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine Based on Structural Features


Fragment-Based Lead Generation and Library Design in Drug Discovery

The compound's low molecular weight (261.24 Da) and conformational flexibility from the oxan-4-ylmethoxy group make it a suitable fragment for inclusion in diverse screening libraries. Its 5-trifluoromethylpyridine core is a privileged scaffold in medicinal chemistry, while the saturated oxane ring offers opportunities for optimization of 3D character and lipophilicity . However, any prioritization over alternative 5-trifluoromethylpyridine fragments must be validated by the end-user's own screening cascade.

Synthetic Intermediate for Functionalized Pyridine Derivatives

The 2-ether linkage can serve as a handle for further functionalization or as a protecting group strategy. The electron-withdrawing CF₃ group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, making it a versatile building block for parallel synthesis . Selection over other 2-substituted-5-trifluoromethylpyridine intermediates should be guided by the specific downstream synthetic route.

Exploratory Pharmacokinetic and Metabolic Stability Studies

The combination of a lipophilic CF₃ group and a polar ether-containing saturated heterocycle (oxane) presents an interesting molecular property profile for studying the impact of conformational restriction on metabolic clearance. Research groups focused on property-guided optimization may evaluate this compound as a comparator to simpler analogs, but must generate their own data for scientifically sound conclusions .

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